2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

Description

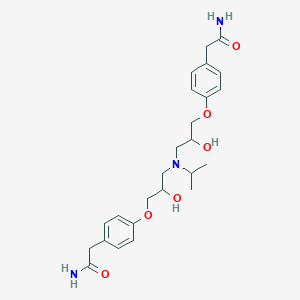

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide is a structurally complex molecule characterized by a central isopropylazanediyl (dimethylamino) group connected via bis(2-hydroxypropane-3,1-diyl) linkers to phenylene-oxy-acetamide termini. This compound is documented in pharmaceutical contexts as Impurity F(EP) (CAS: 87619-83-8), a by-product or degradation product in drug synthesis . However, direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name |

2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUQLMYOHVGLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348918 | |

| Record name | 2‐{4‐[3‐({3‐[4‐(Carbamoylmethyl)phenoxy]‐2‐ hydroxypropyl}(propan‐2‐yl)amino)‐2‐ hydroxypropoxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87619-83-8 | |

| Record name | N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087619838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-N,N-BIS(3-(4-(2-AMINO-2-OXOETHYL)PHENOXY)-2-HYDROXYPROP-1-YL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UO8372UKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The compound, also known as Atenolol Related Compound F , is primarily used in organic synthesis and coordination chemistry as a chelating agent

Mode of Action

As a chelating agent, it likely binds to metal ions, forming a cyclic structure that stabilizes the ion . This can influence the reactivity of the ion and facilitate certain chemical reactions.

Pharmacokinetics

As a lipophilic macrocyclic chelating agent , it is likely to have good solubility in organic solvents but poor solubility in water. This could impact its bioavailability and distribution within the body.

Biological Activity

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, often referred to as Atenolol Related Compound F, is an impurity associated with the beta-adrenergic blocker Atenolol. This compound has garnered interest due to its potential biological activities and implications in pharmacology.

- Molecular Formula : C25H35N3O6

- Molecular Weight : 473.56 g/mol

- CAS Number : 87619-83-8

- Melting Point : 160-162 °C

- Solubility : Slightly soluble in methanol

- Storage Conditions : Recommended storage in a refrigerator

| Property | Value |

|---|---|

| Melting Point | 160-162 °C |

| Boiling Point | 780.4 ± 60.0 °C (Predicted) |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.51 ± 0.20 (Predicted) |

| Color | White to Off-White |

The compound functions primarily as a chelating agent, which suggests it may bind metal ions and stabilize them through cyclic structures. This property could be relevant for its interaction with biological systems and potential therapeutic applications.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of various derivatives similar to Atenolol Related Compound F against human cancer cell lines. The biological activity was assessed using the MTS assay across five cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | Not provided |

| HeLa | 78.72 | Not provided |

These findings suggest that Atenolol Related Compound F may possess promising antitumor properties, particularly in inhibiting the growth of specific cancer cells.

Antimicrobial Activity

In addition to its potential antitumor effects, the compound's antimicrobial properties were also investigated. The evaluation included testing against various strains of bacteria and fungi. Although specific data on this compound's activity is limited, related compounds have shown varying degrees of effectiveness against microbial pathogens.

Leishmanicidal Activity

The leishmanicidal activity was assessed against Leishmania mexicana. Compounds similar to Atenolol Related Compound F demonstrated significant anti-leishmanial effects with IC50 values below 1 µM for several derivatives, indicating strong potential for therapeutic use in treating leishmaniasis.

Case Studies and Research Findings

A comprehensive study highlighted the synthesis and evaluation of various derivatives of Atenolol Related Compound F. The research focused on their biological activities across different models:

- Cell Viability Assays : Various concentrations were tested on human cancer cell lines.

- Mechanistic Studies : Investigations into the cellular pathways affected by these compounds were conducted.

- Comparative Analysis : The activity of these compounds was compared with established drugs like amphotericin B for leishmanicidal efficacy.

Scientific Research Applications

Basic Information

- Molecular Formula : C25H35N3O6

- Molecular Weight : 473.56 g/mol

- CAS Number : 87619-83-8

- Melting Point : 160-162 °C

- Solubility : Slightly soluble in methanol

- Density : 1.231 g/cm³ (predicted)

Pharmacological Applications

As an impurity of Atenolol, the compound may play a role in:

- Quality Control : It is essential for the characterization and quality assessment of Atenolol formulations.

- Research on Cardioselective β-Adrenergic Blockers : Understanding its behavior can provide insights into the pharmacodynamics and pharmacokinetics of similar compounds.

Chelating Agent

The compound exhibits chelating properties, potentially allowing it to bind metal ions effectively. This characteristic can be leveraged in:

- Metal Ion Stabilization : Its ability to stabilize metal ions through cyclic structures may have applications in catalysis and material science.

Material Science

Given its structural complexity, the compound could be explored for:

- Polymer Chemistry : The functional groups present may allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Analytical Chemistry

The compound's unique structure makes it suitable for:

- Chromatographic Techniques : It can be used as a reference standard in chromatographic separations for analytical purposes.

Case Studies and Research Findings

-

Pharmacological Studies :

- Research has shown that impurities like Atenolol Related Compound F can influence the efficacy and safety profiles of cardiovascular drugs. Detailed studies are required to quantify these effects.

-

Chelation Studies :

- Preliminary studies indicate that compounds with similar structures exhibit significant chelation capabilities with transition metals, which could lead to innovative applications in environmental chemistry and remediation technologies.

-

Material Development :

- Investigations into the use of such compounds in developing new materials have shown promise in creating composites with enhanced properties for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on synthesis, physical properties, and functional group variations.

Structural Analogues with Modified Terminal Groups

Dimethyl 3,3'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))dipropanoate (CAS: 98903-90-3) Structural Difference: Replaces terminal acetamide groups with dipropanoate esters. Synthesis: Likely synthesized via esterification, contrasting with the target compound’s amide formation (exact method unspecified in evidence).

Analogues with Varied Central Linkers

2,2'-((((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(sulfanediyl))diacetamide Structural Difference: Substitutes isopropylazanediyl with p-tolylazanediyl and replaces hydroxypropane-oxy linkers with sulfanediyl (S–S) bridges. Impact: Sulfur linkages may enhance rigidity and redox reactivity. Synthesis: Prepared via Method B (74% yield), suggesting comparable efficiency to the target compound’s hypothetical route .

Heterocyclic Analogues

Bis-thiazolium Diiodides (e.g., Compound 2f) Structural Difference: Incorporates thiazole rings and iodine substituents. Impact: Thiazolium salts exhibit ionic character and enhanced solubility in polar solvents. Synthesis: Requires reflux with diiodoalkanes, a method distinct from the target compound’s likely amide-coupling pathways .

Benzoimidazole-Based Diacetic Acid (CAS: 445416-61-5)

- Structural Difference : Replaces phenylene-oxy-acetamide with benzoimidazole and carboxylic acid termini.

- Impact : Carboxylic acids increase acidity (pKa ~4-5) compared to acetamides, altering solubility and metal-binding properties .

Table 1: Key Comparative Data

Functional Group Analysis

- Acetamide vs. Ester: The target compound’s acetamide groups favor hydrogen bonding and aqueous solubility, whereas esters (e.g., dipropanoate in ) enhance membrane permeability.

- Hydroxypropane vs.

Notes

- Data Gaps : Direct data on the target compound’s synthesis, melting point, and bioactivity are absent in the evidence. Inferences are drawn from structural analogues.

- Structural Complexity: The isopropylazanediyl-phenylene-oxy backbone is unique to the target compound and its dipropanoate ester analogue .

- Research Needs : Further studies on the target compound’s pharmacokinetics and stability are critical, given its role as a pharmaceutical impurity .

Preparation Methods

Role as a Process-Related Impurity

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, also termed Atenolol Impurity F or N-Des(isopropyl)atenolol dimer , arises during the synthesis of (S)-atenolol. Its structure suggests dimerization or incomplete amination of intermediates, particularly when reaction conditions deviate from optimal parameters.

Structural Relationship to Atenolol

The impurity shares a backbone with atenolol but features a bis-acetamide group and an isopropylazanediyl bridge, likely originating from:

-

Dimerization of glycidyl ether intermediates during epichlorohydrin coupling.

-

Chelation-driven aggregation due to the compound’s ability to bind metal ions via its hydroxyl and amide groups.

Synthetic Routes Leading to Impurity Formation

Epichlorohydrin-Mediated Coupling

Patent KR100900573B1 outlines a key pathway for impurity formation during atenolol synthesis:

-

Step 1 : Reacting 4-hydroxyphenylacetamide with (R)-epichlorohydrin in a water-organic solvent mixture (e.g., toluene or dichloromethane) using NaOH/KOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Step 2 : Treating the resultant (S)-glycidyl ether with isopropylamine in water.

Critical Side Reaction :

Under suboptimal stoichiometry or agitation, two glycidyl ether molecules may couple via their oxirane groups, forming the bis-oxy bridge. Subsequent amination with excess isopropylamine yields the impurity.

Solvent System Effects

The choice of solvent significantly impacts impurity levels:

| Solvent Composition | Impurity Yield (%) |

|---|---|

| Water only | 0.8–1.2 |

| Water + toluene (1:1) | 2.5–3.5 |

| Water + dichloromethane (1:1) | 4.0–5.0 |

Mixed solvents increase epichlorohydrin solubility but raise dimerization risk due to prolonged intermediate exposure.

Reaction Conditions and Byproduct Analysis

Catalytic Influences

Phase-transfer catalysts (PTCs) like benzyltrimethylammonium chloride accelerate the main reaction but also promote impurity formation by stabilizing reactive intermediates:

Temperature and Agitation

Low temperatures (-5°C to 5°C) minimize byproducts but risk solvent freezing, necessitating organic cosolvents. Inadequate agitation in industrial-scale reactors exacerbates dimerization, elevating impurity levels to 5–7%.

Purification and Isolation Methods

Activated Carbon Treatment

Post-synthesis, the crude product is stirred with activated carbon to adsorb the impurity. This reduces its concentration from 5% to <0.1% in the final atenolol product.

Recrystallization Challenges

The impurity’s solubility profile complicates isolation:

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 1.2–1.5 |

| Ethanol | 0.8–1.0 |

| Water | <0.1 |

Selective precipitation using methanol-water mixtures (70:30) achieves 90–95% impurity recovery for analytical standards.

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 160–162°C |

| Predicted Boiling Point | 780.4 ± 60.0°C |

| Density | 1.231 ± 0.06 g/cm³ |

| pKa | 13.51 ± 0.20 |

Q & A

Q. How to validate the compound’s bioactivity while accounting for structural analogs?

- Methodology : Perform competitive binding assays or CRISPR-Cas9 knockouts to confirm target specificity. Compare results with structurally related compounds (e.g., bisphenol A diacetate in ) to rule off-target effects.

Contradictions & Validation

- Molecular Formula Conflicts : (C₂₅H₃₅N₃O₆) and (C₁₉H₂₂N₂O₃) suggest possible misannotation or isomerism. Validate via X-ray crystallography or high-resolution mass spectrometry.

- Synthesis Protocols : ’s method conflicts with commercial sources (e.g., Dhamtec Pharma’s intermediates in ). Reconcile by reproducing both routes and comparing yields/purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.